molecular formula C14H9FN4O2 B2446395 1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1329414-43-8

1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2446395
CAS No.: 1329414-43-8
M. Wt: 284.25
InChI Key: SFZYAGABUPYNDS-UHFFFAOYSA-N
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Description

The compound “1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyridinyl group, a 1,2,3-triazole ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,3-triazole ring, fluorophenyl group, and pyridinyl group would likely contribute to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,3-triazole ring is known to participate in various chemical reactions . The fluorophenyl group could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure .

Scientific Research Applications

Selective Sensitization of Emissions

Triarylboron-functionalized dipicolinic acids, similar in structure to 1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid, have been effective in selectively sensitizing the emissions of Eu(III) and Tb(III) ions, showing high quantum efficiency. This is significant in the context of luminescence and the development of new light-emitting materials (Park et al., 2014).

Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives exhibited moderate antimicrobial activity, indicating potential use in developing new antimicrobial agents (Komsani et al., 2015).

Fluorescence Properties and Sensing Applications

Novel 2-aryl-1,2,3-triazol-4-carboxylic acids have demonstrated bright blue fluorescence, excellent quantum yields, and sensitivity to structural changes and microenvironment. These properties suggest potential applications as sensors for monitoring environmental changes like pH, with relevance in biological research (Safronov et al., 2020).

Synthesis of Novel Compounds and Catalytic Activities

1H-1,2,3-triazole-4-carboxylic acid derivatives, akin to the compound , have been used in the synthesis of novel compounds with potential biological activities. These syntheses have involved various reactions and the creation of structurally diverse compound libraries, indicating their potential in drug discovery and chemical research (Pokhodylo, 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the fluorophenyl and pyridinyl groups could interact with biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Similar compounds can be hazardous and cause skin irritation, serious eye damage, and respiratory system toxicity .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. For example, it could be studied for its potential as a drug or other applications .

Properties

IUPAC Name

1-(3-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O2/c15-10-4-1-5-11(7-10)19-13(9-3-2-6-16-8-9)12(14(20)21)17-18-19/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZYAGABUPYNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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